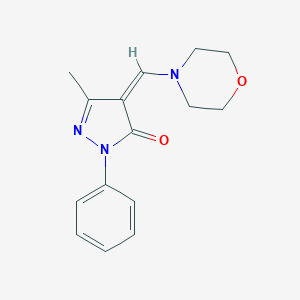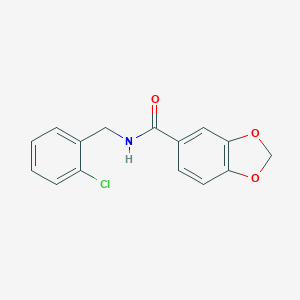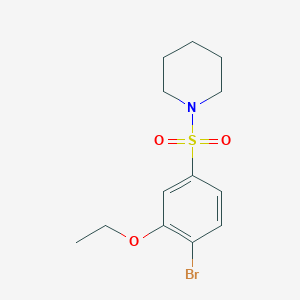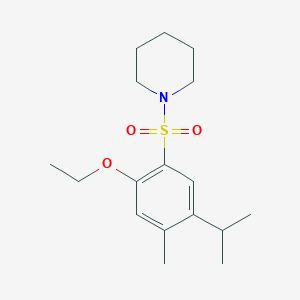
4-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)morpholine is a chemical compound that has gained significant attention in scientific research. It is a sulfonyl-containing heterocyclic compound that has been synthesized using various methods.
作用機序
The mechanism of action of 4-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)morpholine is not fully understood. However, it is believed to exert its biological effects by inhibiting specific enzymes and modulating various signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 4-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)morpholine can affect various biochemical and physiological processes. It has been found to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, it has been shown to possess analgesic properties by modulating pain signaling pathways. Furthermore, it has been found to inhibit tumor cell growth by inducing apoptosis and inhibiting angiogenesis.
実験室実験の利点と制限
One of the advantages of using 4-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)morpholine in lab experiments is its high potency and selectivity. It can be used in small concentrations to achieve significant biological effects. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 4-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)morpholine. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects. Furthermore, exploring the structure-activity relationship of 4-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)morpholine may lead to the development of more potent and selective compounds with improved therapeutic potential.
Conclusion:
In conclusion, 4-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)morpholine is a promising chemical compound that has gained significant attention in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of new therapeutic agents for various diseases.
合成法
The synthesis of 4-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)morpholine has been achieved using different methods. One of the commonly used methods involves the reaction of 3-bromo-2,4,6-trimethylbenzenesulfonyl chloride with morpholine in the presence of a base such as triethylamine. This reaction leads to the formation of the desired compound in good yields.
科学的研究の応用
4-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)morpholine has been extensively studied for its biological activities. It has been found to exhibit inhibitory effects on various enzymes, including carbonic anhydrase and acetylcholinesterase. Additionally, it has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties.
特性
分子式 |
C13H18BrNO3S |
|---|---|
分子量 |
348.26 g/mol |
IUPAC名 |
4-(3-bromo-2,4,6-trimethylphenyl)sulfonylmorpholine |
InChI |
InChI=1S/C13H18BrNO3S/c1-9-8-10(2)13(11(3)12(9)14)19(16,17)15-4-6-18-7-5-15/h8H,4-7H2,1-3H3 |
InChIキー |
LKMGLAQFCGSMRW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)N2CCOCC2)C)Br)C |
正規SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)N2CCOCC2)C)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





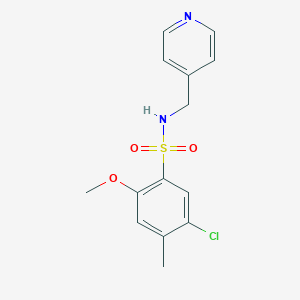

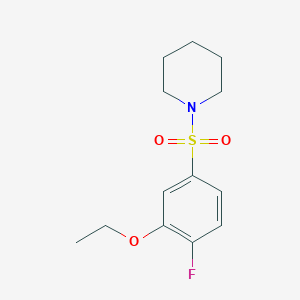
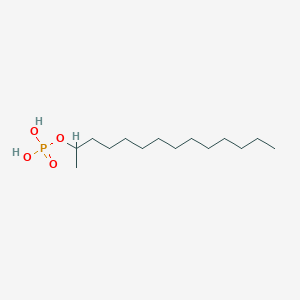
![1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B230874.png)

